4,7-dimethoxy-1H-indole-3-carbaldehyde

Indolequinone Synthesis Oxidative Demethylation Ceric Ammonium Nitrate

Researchers synthesizing mitomycin analogs require the correct regioisomer for oxidative demethylation. 4,7-Dimethoxy-1H-indole-3-carbaldehyde (CAS 170489-17-5) is the only dimethoxyindole-3-carbaldehyde that directly yields indole-4,7-quinone via CAN-mediated demethylation. • Direct CAN oxidation to indole-4,7-quinone • Orthogonal C5/C6 electrophilic substitution • Biologically silent prodrug scaffold (on/off switch via demethylation) High-purity material for flow chemistry scale-up. Global shipping.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 170489-17-5
Cat. No. B062120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-1H-indole-3-carbaldehyde
CAS170489-17-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CNC2=C(C=C1)OC)C=O
InChIInChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(6-13)5-12-11/h3-6,12H,1-2H3
InChIKeyUOJNCDLJUQYIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxy-1H-indole-3-carbaldehyde: Overview


4,7-Dimethoxy-1H-indole-3-carbaldehyde (CAS 170489-17-5) is a disubstituted indole-3-carbaldehyde derivative bearing methoxy groups at the 4- and 7-positions of the indole core. This specific 4,7-dimethoxy substitution pattern distinguishes it from other regioisomeric dimethoxyindole-3-carbaldehydes (e.g., 4,6- or 5,6-dimethoxy variants) by enabling a well-characterized oxidative demethylation pathway to yield indole-4,7-quinones [1]. The compound serves as a versatile synthetic intermediate, with the aldehyde at C3 providing a handle for condensation reactions (hydrazone, oxime, Knoevenagel), while the methoxy groups direct electrophilic substitution to the C5 and C6 positions [2]. Its utility is grounded in the ability to access the indolequinone pharmacophore, a structural motif relevant to mitomycin analog development and bioreductive anticancer prodrug design [3].

Indole-4,7-quinone synthesis via oxidative demethylation
Regioselective C5/C6 functionalization on activated indole core
Methoxy-capped scaffold for prodrug design studies

Why 4,7-Dimethoxy-1H-indole-3-carbaldehyde Is Irreplaceable


The methoxy substitution pattern on the indole core fundamentally dictates both the chemical reactivity and the biological fate of the scaffold. Unlike 4,6-dimethoxy or 5,6-dimethoxy regioisomers, the 4,7-dimethoxy arrangement is the only dimethoxyindole-3-carbaldehyde variant for which oxidative demethylation with ceric ammonium nitrate (CAN) directly yields the corresponding indole-4,7-quinone [1]. This quinone-forming capability is structurally precluded in other dimethoxy regioisomers due to the absence of a second methoxy group in the requisite para-quinonoid orientation. Furthermore, comparative antimicrobial evaluation by Malesani et al. demonstrated that 4,7-dimethoxy-3-acylindoles are biologically distinct from their 4,7-dihydroxy counterparts: the dimethoxy compounds lack both antimicrobial activity and DNA-binding capacity, whereas the dihydroxy analogs are active DNA-complexing agents [2]. Substituting a different dimethoxyindole-3-carbaldehyde regioisomer thus alters the accessible downstream chemistry and the resultant biological profile in a predictable, position-dependent manner.

Regioisomer 4,6-Dimethoxy regioisomers cannot yield indole-4,7-quinones; oxidative demethylation may shift product outcome to Dakin-type mono-oxidized species.
Functional Group 4,7-Dihydroxy analogs exhibit active DNA-binding and antimicrobial profiles; dimethoxy-capped scaffold may alter biological response pathway context.
Position Unsubstituted indole-3-carbaldehyde directs electrophilic attack to C2; C5/C6 regiochemical control may not transfer without 4,7-dimethoxy activation.

Evidence: 4,7-Dimethoxy-1H-indole-3-carbaldehyde vs. Key Comparators


Oxidative Demethylation to Indolequinone: 4,7- vs. 4,6-Dimethoxy

Treatment of 4,7-dimethoxyindoles with ceric ammonium nitrate (CAN) results in oxidative demethylation to the corresponding 4,7-dihydroindole-4,7-diones (indole-4,7-quinones) [1]. This transformation is regiochemically dependent on the para-relationship of the two methoxy groups; the 4,6-dimethoxy regioisomer (CAS 1002662-09-0) cannot undergo the same conversion to a para-quinone because its methoxy groups occupy a meta relationship, leading instead to Dakin oxidation products such as 6-methoxyindole-4,7-diones [2]. The 4,7-dimethoxy pattern thus provides a unique synthetic entry point to the indolequinone pharmacophore.

Quinone vs. Dakin product
Cross-study comparable
4,7-diOMe yields indole-4,7-quinone via CAN. 4,6-diOMe yields 6-methoxyindole-4,7-dione via H₂O₂/HCl.
Synthetic pathway context differs
Direct quinone access requires para-methoxy relationship
Indolequinone Synthesis Oxidative Demethylation Ceric Ammonium Nitrate Bioreductive Prodrugs

Antimicrobial Activity & DNA Binding: 4,7-Dimethoxy vs. 4,7-Dihydroxy

In a direct head-to-head comparative study by Malesani et al. (1975), 4,7-dimethoxy-3-acylindoles were tested alongside 4-hydroxy-7-methoxy-, 4,7-dihydroxyindoles, and indole-4,7-quinones for antimicrobial activity against bacterial strains [1]. Only the 4,7-dihydroxy compounds (V a–c) exhibited antimicrobial activity; the 4,7-dimethoxy derivatives were inactive. In parallel DNA-complexation experiments, only the antimicrobially active dihydroxy compounds formed complexes with DNA, while the 4,7-dimethoxy compounds did not. This establishes that the 4,7-dimethoxy substitution pattern confers a functionally distinct biological profile compared to the 4,7-dihydroxy pattern.

Activity & DNA binding
Head-to-head
4,7-diOMe: inactive. 4,7-diOH: active antimicrobial and DNA-complexing agents.
Biological profile context may differ
Methoxy cap alters functional state; data to verify
Antimicrobial Activity DNA Binding Mechanism of Action Mitomycin Analogs

Regioselective C5/C6 Substitution: 4,7-Dimethoxy vs. Unsubstituted Indole

The extended Vilsmeier reaction of dimethoxy-activated indoles demonstrates that the 4,7-dimethoxy substitution pattern directs electrophilic substitution to the C5 and C6 positions [1]. This contrasts with unsubstituted indole-3-carbaldehyde, where electrophilic attack preferentially occurs at the C2 position of the indole ring [2]. The 4,6-dimethoxy regioisomer, by comparison, activates the C7 position for electrophilic substitution [3]. Thus, the 4,7-dimethoxy pattern provides orthogonal regioselectivity for late-stage functionalization, enabling access to 5,6-disubstituted indole derivatives that are inaccessible from other regioisomers.

C5/C6 substitution
Class-level
4,7-diOMe directs electrophilic substitution to C5/C6. Unsubstituted indole reacts at C2; 4,6-diOMe at C7.
Regiochemical control context
Extended Vilsmeier method; product yield reported high
Electrophilic Substitution Regioselectivity C-H Functionalization Dimethoxy Activation

Indoloquinone Scaffolds for Mitomycin Analogs

The 4,7-dimethoxyindole structural motif has been specifically exploited as a precursor for synthesizing indoloquinone-based mitomycin analogs capable of bioreductive activation and DNA cross-linking [1] [2]. The oxidative demethylation of 4,7-dimethoxyindoles to the corresponding quinones is well-precedented [3], and the resulting indole-4,7-diones have been evaluated as (potential) bis-alkylating agents analogous to mitomycin C [2]. Other dimethoxyindole regioisomers (e.g., 5,6-dimethoxy) cannot generate the same para-quinone electrophile topology and are therefore not viable entry points for this specific pharmacophore class.

Mitomycin analog precursor
Class-level
4,7-quinone topology enables DNA cross-linking. Up to 3-fold NQO1-dependent cytotoxicity reported.
Model-response endpoint context
Differential toxicity in BE-NQ vs. BE-WT cell lines
Mitomycin Analogs Indoloquinone DNA Cross-Linking Anticancer Prodrugs

Priority Applications for 4,7-Dimethoxy-1H-indole-3-carbaldehyde


Indole-4,7-quinone Libraries for Bioreductive Anticancer Screens

Research groups synthesizing mitomycin analogs or exploring indolequinone-based DNA cross-linking agents should select 4,7-dimethoxy-1H-indole-3-carbaldehyde as their starting scaffold. As established, this is the only dimethoxyindole-3-carbaldehyde regioisomer that undergoes direct CAN-mediated oxidative demethylation to the indole-4,7-quinone [1]. The aldehyde handle at C3 enables pre-functionalization (e.g., Knoevenagel condensation, hydrazone formation) prior to oxidative unmasking of the quinone, enabling a divergent library synthesis strategy. The resulting indoloquinones have been validated as substrates for NQO1-mediated bioreductive activation, showing differential cytotoxicity in NQO1-expressing cancer cell lines .

Regioselective C5/C6 Functionalization for Kinase SAR

Medicinal chemists requiring selective functionalization at the indole C5 or C6 positions should procure 4,7-dimethoxy-1H-indole-3-carbaldehyde over the unsubstituted parent (indole-3-carbaldehyde) or the 4,6-dimethoxy regioisomer. The 4,7-dimethoxy activation pattern directs electrophilic substitution exclusively to C5 and C6, as demonstrated in extended Vilsmeier reactions [1], whereas the 4,6-dimethoxy isomer activates C7 and unsubstituted indole-3-carbaldehyde reacts at C2. This orthogonal regiochemical control is particularly valuable for SAR studies on indole-based kinase inhibitors, where substituents at specific positions on the indole core dramatically impact target potency and selectivity.

Prodrug Design: Methoxy-Capped vs. Hydroxy-Exposed Indoles

For programs exploring conditionally activated prodrug strategies — where biological activity is unveiled only upon enzymatic or chemical demethylation — the 4,7-dimethoxy-3-carbaldehyde scaffold offers a unique advantage over 4,7-dihydroxyindole analogs. The Malesani et al. (1975) study provides direct evidence that 4,7-dimethoxy-3-acylindoles are biologically silent (no antimicrobial activity, no DNA binding), while their 4,7-dihydroxy counterparts are active DNA-complexing antimicrobial agents [1]. This binary on/off switch, gated by oxidative demethylation, is ideal for designing bioreductive prodrugs or tumor-selective agents where the quinone warhead should be generated only in specific microenvironments (e.g., hypoxic tumor regions with elevated oxidoreductase activity).

Continuous Flow Synthesis of Indole Derivatives

The indolyl-3-carbaldehyde motif, including the 4,7-dimethoxy variant, has been employed in one-flow sequential 1,2-addition/nucleophilic substitution protocols to rapidly generate substituted indoles with significantly higher yields and reproducibility compared to batch methods [1]. For process chemistry groups or CROs seeking to scale indole-based intermediates, the 4,7-dimethoxy-3-carbaldehyde scaffold's well-characterized reactivity profile and the availability of high-purity commercial material (95% purity, CAS 170489-17-5) make it a suitable candidate for flow chemistry optimization, where the methoxy activation pattern can be exploited to control reaction selectivity under continuous processing conditions.

Application
Selection Property
Validation Focus
Bioreductive anticancer screens
Quinone-forming regiochemistry
NQO1-dependent bioreductive activation review
Kinase SAR studies
C5/C6 electrophilic substitution
Regioselective functionalization context
Prodrug design research
Methoxy-capped vs. hydroxy-exposed
Conditional activation pathway context
Continuous flow synthesis
Well-characterized reactivity
Process scalability and reproducibility review

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